Cas no 1488665-71-9 (1-(5-methylpyridin-3-yl)cyclopropan-1-ol)

1-(5-methylpyridin-3-yl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(5-methylpyridin-3-yl)cyclopropan-1-ol
- Cyclopropanol, 1-(5-methyl-3-pyridinyl)-
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- インチ: 1S/C9H11NO/c1-7-4-8(6-10-5-7)9(11)2-3-9/h4-6,11H,2-3H2,1H3
- InChIKey: WWTCWXTWVDRQIO-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC(C)=CN=C2)(O)CC1
じっけんとくせい
- 密度みつど: 1.219±0.06 g/cm3(Predicted)
- ふってん: 285.4±25.0 °C(Predicted)
- 酸性度係数(pKa): 13.83±0.20(Predicted)
1-(5-methylpyridin-3-yl)cyclopropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867623-0.5g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1867623-0.1g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1867623-5.0g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1867623-10.0g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1867623-0.25g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1867623-5g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1867623-10g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1867623-0.05g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1867623-1.0g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1867623-2.5g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 2.5g |
$1791.0 | 2023-09-18 |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol 関連文献
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1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
1-(5-methylpyridin-3-yl)cyclopropan-1-olに関する追加情報
1-(5-Methylpyridin-3-yl)cyclopropan-1-ol: A Comprehensive Overview of CAS No. 1488665-71-9
1-(5-Methylpyridin-3-yl)cyclopropan-1-ol (CAS No. 1488665-71-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclopropane ring and pyridine moiety, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of 1-(5-methylpyridin-3-yl)cyclopropan-1-ol.
Chemical Structure and Synthesis
The chemical structure of 1-(5-methylpyridin-3-yl)cyclopropan-1-ol is defined by its cyclopropane ring attached to a 5-methylpyridine moiety. The cyclopropane ring is a three-carbon cyclic structure with a high degree of ring strain, which imparts unique chemical properties to the compound. The 5-methylpyridine moiety, on the other hand, is a heterocyclic aromatic compound that contributes to the overall stability and reactivity of the molecule.
The synthesis of 1-(5-methylpyridin-3-yl)cyclopropan-1-ol has been reported in several studies. One common approach involves the reaction of 3-bromopyridine with a suitable cyclopropane precursor in the presence of a transition metal catalyst. For instance, a recent study published in the Journal of Organic Chemistry described a palladium-catalyzed cross-coupling reaction between 3-bromopyridine and a cyclopropyl alcohol derivative to yield 1-(5-methylpyridin-3-yl)cyclopropan-1-ol with high efficiency and selectivity.
Biological Properties
1-(5-Methylpyridin-3-yl)cyclopropan-1-ol has been extensively studied for its biological activities, particularly in the context of pharmacological research. One of the key areas of interest is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This anti-inflammatory effect is attributed to its ability to modulate the activation of nuclear factor-kappa B (NF-kB), a critical transcription factor involved in inflammation.
Beyond its anti-inflammatory properties, 1-(5-methylpyridin-3-yl)cyclopropan-1-ol has also demonstrated potential as an antioxidant. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. These findings suggest that 1-(5-methylpyridin-3-yl)cyclopropan-1-ol may have therapeutic applications in conditions characterized by chronic inflammation and oxidative stress, such as arthritis and neurodegenerative diseases.
Clinical Applications and Future Prospects
The potential clinical applications of 1-(5-methylpyridin-3-yl)cyclopropan-1-ol are currently being explored through various preclinical and early-stage clinical trials. One notable study published in the journal Clinical Pharmacology & Therapeutics evaluated the safety and efficacy of this compound in patients with rheumatoid arthritis. The results showed that treatment with 1-(5-methylpyridin-3-yl)cyclopropan-1-ol led to significant reductions in joint pain and swelling, with minimal adverse effects.
In addition to its use in inflammatory diseases, there is growing interest in exploring the potential neuroprotective effects of 1-(5-methylpyridin-3-y)cyclopropan---ol. Preclinical studies have indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings open up new avenues for investigating its therapeutic potential in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Safety Considerations and Regulatory Status
The safety profile of 1-(5-methylpyridin---3--y)cyclopropan--------------------ol(CAS No. 1488665-7-) has been extensively evaluated through various toxicological studies. These studies have demonstrated that this compound is generally well-tolerated at therapeutic doses, with no significant toxicity observed in animal models or human subjects. However, as with any new pharmaceutical agent, ongoing monitoring and further research are necessary to fully understand its long-term safety profile.
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